

Understanding the role of the Fmoc protecting group

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Compound of Interest

Compound Name: Fmoc-1-Nal-OH

Cat. No.: B557940

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Core Concepts: Chemical Properties and Stability

The Fmoc group is a base-labile urethane protecting group used to temporarily block primary and secondary amines.[2][3] Introduced by Carpino and Han in 1972, it has become the preferred choice for the temporary N α -protection of amino acids in SPPS, largely supplanting the older Boc/Bzl strategy.[2][4][5]

Key Properties:

- **Base Lability:** The Fmoc group is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine.[1][3]
- **Acid Stability:** It is exceptionally stable in acidic conditions, tolerating reagents like trifluoroacetic acid (TFA) and hydrogen bromide (HBr).[2][6] This stability is crucial for orthogonality, as acid-labile protecting groups used for amino acid side chains remain intact during the N α -Fmoc removal.[5]
- **UV Absorbance:** The fluorenyl ring system possesses a strong chromophore, which absorbs UV light at approximately 300 nm.[7] This property is exploited for real-time monitoring of the deprotection step during automated peptide synthesis, allowing for confirmation of reaction completion.[4][8][9]

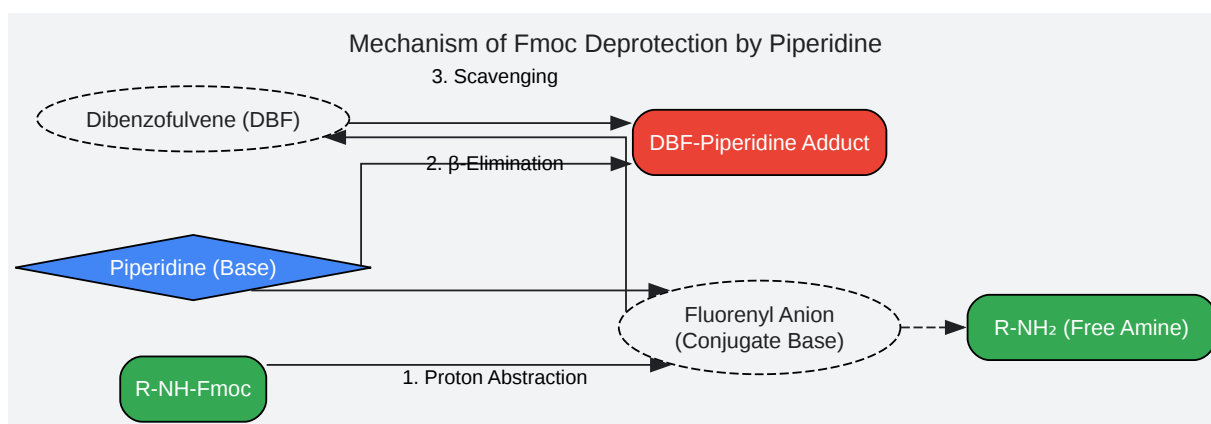
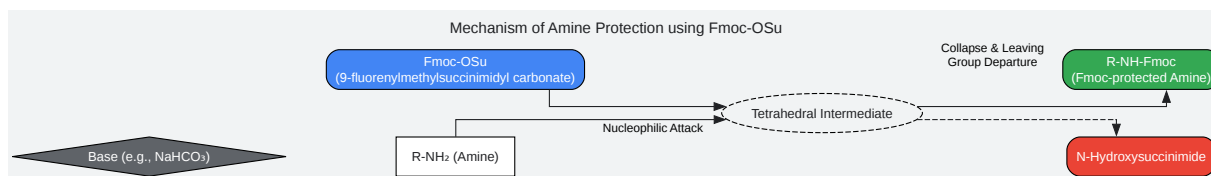
The stability of the Fmoc group towards acid and its lability towards base form the foundation of the most common orthogonal protection strategy in modern peptide synthesis.^{[1][10]}

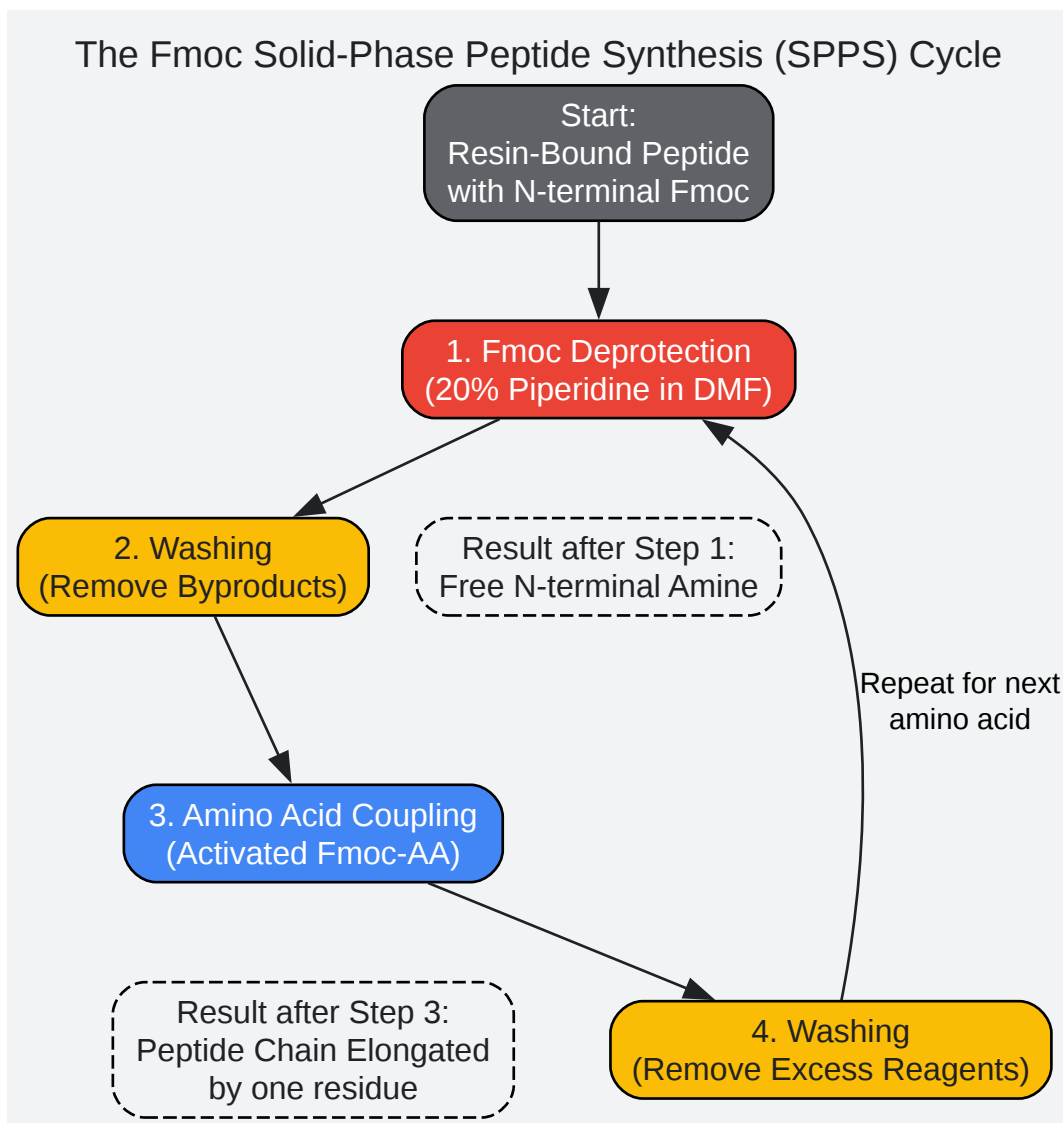
Mechanism of Action: Protection and Deprotection

The utility of the Fmoc group is defined by the chemical mechanisms of its attachment to and removal from an amine.

Fmoc Protection of Amines

The Fmoc group is typically introduced by reacting an amine (such as the α -amino group of an amino acid) with an activated Fmoc reagent. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).^[1] Fmoc-OSu is now more commonly used as it reduces the formation of unwanted Fmoc-dipeptide byproducts.^{[1][2]} The reaction is a nucleophilic attack of the amine onto the activated carbonyl carbon of the Fmoc reagent.^[2]





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